5-Hydroxyisofraxidin 7-β-D-Glucoside
Description
Natural Sources and Plant Taxonomy
5-Hydroxyisofraxidin (B1155892) 7-β-D-Glucoside, a specialized plant metabolite, has been identified in a range of phylogenetically diverse plant families. It is classified as a coumarin (B35378) glycoside, a subclass of phenolic compounds. evitachem.com Notable occurrences have been documented in the Betulaceae (Birch family) and Theaceae (Tea family). evitachem.com The aglycone (the non-sugar part) of this compound, isofraxidin (B1672238), is also found in well-known genera such as Eleutherococcus and Fraxinus (Ash). bohrium.comnih.gov
The following table summarizes the plant species reported to contain 5-Hydroxyisofraxidin 7-β-D-Glucoside or its aglycone, isofraxidin.
| Plant Species | Family | Compound | Plant Part |
| Betula pendula | Betulaceae | This compound | Bark, Leaf |
| Betula platyphylla | Betulaceae | This compound | Bark, Leaf |
| Camellia sinensis | Theaceae | This compound | Not specified |
| Beta benghalensis | Amaranthaceae | Isofraxidin-7-O-beta-D-glucoside | Not specified |
| Eleutherococcus spp. | Araliaceae | Isofraxidin (aglycone) | Not specified |
| Fraxinus spp. | Oleaceae | Isofraxidin (aglycone) | Bark |
This table is based on available phytochemical data. evitachem.combohrium.comnih.gov The presence of the aglycone suggests the potential for the corresponding glucoside to be present.
The concentration and accumulation of this compound and other coumarins can vary significantly, both between different species (inter-species) and within a single species (intra-species). This variation is a hallmark of secondary metabolism in plants and is influenced by a combination of genetic and environmental factors. frontiersin.orgnih.gov
For instance, within Betula species, this compound has been specifically shown to accumulate in the bark and leaf tissues, indicating a tissue-specific distribution pattern. evitachem.com The accumulation of coumarins is often tightly regulated and can be specific to certain plant organs or developmental stages. unl.edu Furthermore, the biosynthesis and accumulation of these compounds are known to be regulated by various abiotic and biotic stressors, such as nutrient availability, light conditions, and interactions with microorganisms. frontiersin.orgnih.gov Studies on Melilotus albus (white sweet clover) have revealed that different genotypes can have significantly different levels of coumarins, highlighting the strong genetic basis for this variation. frontiersin.orgnih.gov The presence of this glucoside in distantly related families like Betulaceae and Theaceae suggests a convergent evolution of the necessary biosynthetic pathways. evitachem.com
Biosynthetic Pathways and Precursors
The formation of this compound is a multi-step process involving the creation of the core coumarin structure (the aglycone, isofraxidin) followed by a glycosylation event.
The biosynthesis of isofraxidin originates from the shikimic acid pathway, a central route in plants for producing aromatic compounds. bohrium.com The pathway proceeds through the core phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A proposed biosynthetic sequence for isofraxidin involves several key enzymatic steps. mdpi.comresearchgate.net
Phenylpropanoid Core Synthesis : L-phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid.
Ortho-hydroxylation : A critical step is the hydroxylation at the C2 position of the phenylpropanoid intermediate, leading to 2-hydroxycinnamic acid derivatives.
Lactonization : The molecule then undergoes an intramolecular cyclization (lactonization) to form the fundamental bicyclic coumarin ring system, with umbelliferone (B1683723) being a key intermediate.
Sequential Hydroxylation and Methylation : The umbelliferone scaffold is further modified. A series of hydroxylation and methylation reactions, catalyzed by cytochrome P450 enzymes and O-methyltransferases (OMTs), leads to the formation of intermediates like esculetin, scopoletin, and fraxetin. mdpi.comresearchgate.net Specifically, the formation of isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) requires precise methylation of its precursor, fraxetin, by coumarin methyltransferases. mdpi.com
The key enzyme classes involved in this pathway are summarized below.
| Enzyme Class | Role in Isofraxidin Biosynthesis |
| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamic acid. |
| Cinnamic acid 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. |
| Cytochrome P450 monooxygenases | Catalyze various hydroxylation steps on the aromatic ring. |
| O-Methyltransferases (OMTs) | Transfer methyl groups to hydroxyl positions, creating the methoxy (B1213986) groups at C6 and C8. |
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group at the C7 position of the aglycone. This reaction, known as O-glycosylation, is catalyzed by a class of enzymes called UDP-glycosyltransferases (UGTs). nih.govnih.gov
Glycosylation is a crucial modification that generally increases the water solubility, stability, and bioavailability of secondary metabolites like coumarins. frontiersin.orgnih.gov The enzymatic reaction involves the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to the acceptor molecule (the coumarin aglycone). nih.gov
The general mechanism is as follows: 5-Hydroxyisofraxidin + UDP-glucose --[UGT]--> this compound + UDP
While the specific UGT responsible for glycosylating 5-hydroxyisofraxidin has not been definitively characterized, research in related systems provides strong evidence for this mechanism. For example, UGTs that specifically glucosylate the 7-OH position of hydroxycoumarins have been identified in various plants. evitachem.comresearchgate.net In Glycine max (soybean), gene duplication has led to specific UGT isoforms that catalyze glucosylation at the 7-OH position of similar compounds. evitachem.com Likewise, a glucosyltransferase from tobacco (TOGT) has been shown to glucosylate scopoletin, a structural relative of isofraxidin. frontiersin.orgnih.gov
The production of coumarins, including their glycosylated forms, is a tightly regulated process at the genetic level, ensuring that these compounds are produced in the right place, at the right time, and in the right amount. frontiersin.orgnih.gov The regulation occurs primarily at the level of gene transcription, where the expression of biosynthetic genes is controlled by various transcription factors.
Key families of transcription factors, including MYB, bHLH, AP2, and WRKY, have been identified as crucial regulators of the coumarin biosynthetic pathway. frontiersin.orgnih.gov These proteins bind to specific promoter regions of the pathway genes (like PAL, C4H, OMTs, and UGTs) to activate or repress their transcription in response to developmental cues and environmental stimuli. frontiersin.orgnih.gov
Genome-wide studies have provided deeper insights into this regulation. In Melilotus albus, a genome-wide analysis identified 189 UGT genes, of which 16 were found to be differentially expressed in plant lines with high versus low coumarin content, strongly suggesting their involvement in coumarin biosynthesis. frontiersin.orgnih.gov This highlights that large, diverse gene families often provide the raw material for the evolution of specialized metabolic pathways. evitachem.com The genetic control of coumarin production is complex, sometimes involving multiple genes that control different steps, such as the formation of the glucoside versus its subsequent hydrolysis by β-glucosidases. unl.eduunl.edu
Properties
Molecular Formula |
C₁₇H₂₀O₁₁ |
|---|---|
Molecular Weight |
400.33 |
Synonyms |
5-Hydroxy-6,8-dimethoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one |
Origin of Product |
United States |
Occurrence, Distribution, and Phytochemical Ecology
Role in Plant Physiology and Defense Mechanisms
5-Hydroxyisofraxidin (B1155892) 7-β-D-glucoside is a secondary metabolite, meaning it is not directly involved in the primary functions of growth and development, but rather in mediating the plant's interaction with its environment. Its primary roles are centered on defense and adaptation to stress.
While direct research on the role of 5-Hydroxyisofraxidin 7-β-D-glucoside in adapting to specific abiotic stressors is limited, the broader class of flavonoid and coumarin (B35378) glycosides to which it belongs is known to be involved in mitigating the damaging effects of various environmental challenges. nih.gov Flavonoids, in general, are recognized for their antioxidant properties, which can help protect plant cells from oxidative damage caused by stressors such as high-intensity light and UV radiation. evitachem.com
The glycosylation of flavonoids and coumarins, a key feature of this compound, is often induced under stress conditions. nih.gov This chemical modification can increase the solubility and stability of the compound, allowing for its safe transport and storage within the plant cell, often in the vacuole. evitachem.com This stored form can then be mobilized when the plant is under attack or facing adverse conditions. While it is plausible that this compound contributes to the general antioxidant capacity of the plant, further research is needed to elucidate its specific role in adapting to abiotic stressors like drought, salinity, and extreme temperatures.
The most well-documented ecological function of this compound is its role in chemical defense against herbivores. evitachem.comnih.gov It is considered a phytoanticipin, a pre-formed defense compound that is stored in an inactive, non-toxic state. nih.gov The glycosidic bond at the 7-position is crucial for this function, rendering the molecule stable and preventing autotoxicity to the plant. evitachem.com
Upon tissue damage by a feeding herbivore, the cellular compartments are ruptured, bringing this compound into contact with endogenous plant enzymes called β-glucosidases. evitachem.com These enzymes cleave the glucose molecule from the aglycone, 5-hydroxyisofraxidin. evitachem.com This aglycone is the toxic form of the compound. This two-component defense system, consisting of the inactive glycoside and the activating enzyme, provides a rapid and effective defense mechanism at the site of attack. evitachem.com
The toxic aglycone, 5-hydroxyisofraxidin, can act as a feeding deterrent or may be directly toxic to the herbivore. The chromen-2-one core structure, a feature of coumarins, is known to interfere with the digestive processes of insects. evitachem.com
While the primary defensive role of this compound appears to be against herbivores, flavonoids and their glycosides can also exhibit antimicrobial properties, suggesting a potential role in defending against pathogenic fungi and bacteria. nih.gov However, specific studies on the antimicrobial activity of this particular compound are not extensively documented.
Furthermore, some secondary metabolites can have allelopathic effects, where they are released into the environment and inhibit the growth of neighboring plants. While other glycosides have been shown to possess allelopathic properties, the specific role of this compound in allelopathy has not been established. mdpi.com
Interactive Data Table: Plant Families and Tissues Containing this compound
| Plant Family | Representative Species | Tissue Localization |
| Betulaceae | Betula pendula, B. platyphylla | Bark, Leaves evitachem.com |
| Theaceae | Camellia sinensis | Young leaves, Buds evitachem.com |
Interactive Data Table: Role of Glycosylation in Plant Defense Metabolites
| Glycosylated Compound | Glycosylation Site | Biological Consequence | Defense Mechanism |
| This compound | C7 position | Enhanced vacuolar storage; aglycone release upon damage evitachem.com | Two-component chemical defense evitachem.com |
| Quercetin 3-O-glucoside | C3 position | Stabilization of flavonol; altered taste evitachem.com | Herbivore deterrence through taste alteration evitachem.com |
| Genistein (B1671435) 7-O-glucoside | C7 position | Increased water solubility; altered bioactivity evitachem.com | Phytoalexin activity evitachem.com |
Isolation, Purification, and Structural Elucidation Methodologies
The journey from a complex plant matrix to the isolation of a pure chemical entity like 5-Hydroxyisofraxidin (B1155892) 7-β-D-Glucoside is a multi-step process. It begins with the careful selection of extraction techniques to liberate the compound from the plant material, followed by sophisticated chromatographic strategies to separate it from other co-extracted molecules.
Extraction Techniques for Plant Matrices
The initial and critical step in obtaining 5-Hydroxyisofraxidin 7-β-D-Glucoside is its extraction from the plant source, often from species of the Acanthopanax genus. The choice of solvent and extraction conditions is paramount to maximize the yield of the target compound while minimizing the co-extraction of undesirable substances.
Solvent-based extraction remains a fundamental technique for the isolation of natural products. The efficiency of this process is heavily influenced by several parameters, including the type of solvent, temperature, and duration of extraction. For coumarin (B35378) glycosides like this compound, polar solvents are generally preferred due to the presence of the hydrophilic sugar moiety.
Methanol (B129727) and ethanol (B145695) are commonly employed solvents for the extraction of such compounds. Research on the extraction of related flavonoid glycosides from Radix Astragali has demonstrated the efficacy of 90% (v/v) aqueous ethanol. nih.gov The extraction is often performed at elevated temperatures, for instance at 75°C for 2 hours, and repeated to ensure exhaustive extraction of the target compound. nih.gov The optimization of these parameters is crucial for achieving a high recovery of the desired glycoside.
Following the initial extraction, a partitioning step is often employed to broadly separate compounds based on their polarity. The crude extract is typically suspended in water and then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. nih.gov Coumarin glycosides are known to predominantly partition into the more polar n-butanol fraction. nih.gov
Table 1: Example of Solvent-Based Extraction and Partitioning for Glycoside Isolation
| Step | Parameter | Condition | Rationale |
| Extraction | Solvent | 90% Ethanol | Efficiently solubilizes polar glycosides. |
| Temperature | 75°C | Increases extraction efficiency. | |
| Duration | 2 hours (x2) | Ensures exhaustive extraction. | |
| Partitioning | Initial Suspension | Water | Creates an aqueous phase for partitioning. |
| First Partition | Ethyl Acetate | Removes less polar compounds. | |
| Second Partition | n-Butanol | Concentrates the more polar glycosides. |
To enhance extraction efficiency and reduce processing time and solvent consumption, advanced methods like Ultrasonic-Assisted Extraction (UAE) are increasingly utilized. UAE employs acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent. nih.gov
The optimization of UAE involves several key parameters: ultrasonic power, extraction time, temperature, and the liquid-to-solid ratio. Studies on the extraction of flavonoids from Acanthopanax senticosus have shown that a combination of enzymes and ultrasound can significantly improve yields. mdpi.com For instance, optimal conditions for the extraction of flavonoids from Adinandra nitida leaves were found to be an extraction time of 30.25 minutes, an ethanol concentration of 63.84%, and an ultrasonic frequency of 45 kHz. While specific optimal conditions for this compound are not extensively documented, the parameters for similar compounds provide a strong starting point for method development.
Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction of Flavonoids
| Parameter | Optimal Value | Reference |
| Extraction Time | 30.25 min | |
| Ethanol Concentration | 63.84% | |
| Ultrasonic Frequency | 45 kHz |
Chromatographic Purification Strategies
Following extraction and preliminary partitioning, the enriched fraction containing this compound undergoes a series of chromatographic steps to achieve high purity.
Column chromatography is a cornerstone of natural product purification. Sephadex LH-20, a size-exclusion chromatography resin with a lipophilic-hydrophilic character, is particularly effective for the separation of flavonoids and other polyphenols. The butanol fraction obtained from partitioning is often subjected to Sephadex LH-20 column chromatography. Elution is typically carried out with methanol or methanol-water mixtures.
Normal-phase chromatography on silica (B1680970) gel and reversed-phase chromatography on C18-bonded silica are also commonly employed. For instance, in the purification of isoflavonoids, a sequence involving silica gel column chromatography followed by reversed-phase C18 column chromatography has been successfully used. nih.gov
For the final purification step to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Its high resolution and efficiency allow for the separation of closely related compounds.
Preparative HPLC is employed to isolate larger quantities of the target compound with high purity. The conditions for preparative HPLC are typically scaled up from an analytical HPLC method. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of acid (like acetic or formic acid) to improve peak shape. mdpi.com
For example, the purification of apigenin-7-O-glucoside from Chrysanthemum morifolium was achieved using preparative HPLC. The fractions collected from the preparative HPLC are then analyzed for purity, and those meeting the desired purity level are combined and concentrated to yield the final pure compound.
Table 3: General Parameters for Preparative HPLC Purification of Glycosides
| Parameter | Condition |
| Stationary Phase | Reversed-Phase C18 |
| Mobile Phase | Methanol/Water or Acetonitrile/Water Gradient |
| Detection | UV (typically around 254 nm or 280 nm) |
Chromatographic Purification Strategies
High-Performance Liquid Chromatography (HPLC) Techniques
Analytical HPLC for Monitoring and Quantification
Analytical High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the rapid analysis and quantification of this compound in crude extracts and during purification processes. nih.govnih.gov This method offers high resolution, sensitivity, and reproducibility.
Detailed Research Findings: A typical HPLC method for the analysis of coumarin glycosides involves a reversed-phase column, such as a C18, and a gradient elution system. nih.govresearchgate.net The mobile phase commonly consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. nih.gov Detection is usually performed using a Diode Array Detector (DAD) or UV detector at a wavelength where the coumarin chromophore exhibits maximum absorbance, such as 254 nm or 275 nm. nih.gov
For quantification, a calibration curve is established by running a series of standard solutions of the purified compound at known concentrations. nih.gov The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. The method's validity is confirmed through parameters like linearity, precision, and accuracy, ensuring the reliability of the quantitative data. nih.gov For instance, a validated HPLC method for calycosin-7-O-beta-D-glucopyranoside, a similar isoflavone (B191592) glucoside, demonstrated good linearity and an average recovery of 95.8%. nih.gov
Table 1: Typical HPLC Parameters for Coumarin Glycoside Analysis
| Parameter | Description | Common Conditions |
|---|---|---|
| Column | The stationary phase where separation occurs. | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | The solvent that moves the sample through the column. | Gradient of Methanol/Water or Acetonitrile/Water, often with acid (e.g., formic acid) nih.govresearchgate.net |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min nih.gov |
| Detection | The method used to visualize the separated compounds. | UV/DAD at 254 nm or 275 nm nih.gov |
| Temperature | Column temperature is controlled to ensure reproducibility. | 25 °C nih.gov |
Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) is a preparative liquid-liquid chromatography technique that is highly effective for isolating polar compounds like coumarin glycosides from natural extracts. tautobiotech.comresearchgate.net Unlike traditional column chromatography, HSCCC avoids the use of a solid support matrix, thereby eliminating irreversible adsorption and potential sample denaturation, which leads to high recovery of the target compound. tautobiotech.com
Detailed Research Findings: The success of an HSCCC separation hinges on the selection of an appropriate two-phase solvent system. tautobiotech.comresearchgate.net The partition coefficient (K) of the target compound in the solvent system is a critical parameter; a K value between 0.5 and 5 is generally considered ideal for good separation. researchgate.net For the separation of coumarins from Cortex fraxinus, a solvent system of n-butanol–methanol–0.5% acetic acid (5:1.5:5, v/v) was successfully used to isolate fraxin (B1674053) and other coumarins. tautobiotech.comresearchgate.net In other studies, systems based on n-hexane–ethyl acetate–methanol–water have proven effective for separating various flavonoid glycosides. researchgate.netmdpi.com The process involves dissolving the crude extract in a mixture of the upper and lower phases of the selected solvent system and injecting it into the CCC coil, which is rotating at high speed. The components of the extract are then separated based on their differential partitioning between the two liquid phases. nih.gov This technique has been used to isolate major antioxidants and flavonoid glycosides in a single step with high purity. mdpi.comnih.gov
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of coumarins and other natural products. researchgate.netnih.gov It is particularly useful for initial screening of plant extracts, monitoring the progress of purification processes, and assessing the purity of isolated fractions. researchgate.nettandfonline.com
Detailed Research Findings: For the analysis of coumarins like this compound, silica gel 60 F254 plates are commonly used as the stationary phase. bjbms.org A variety of mobile phases can be employed, with the choice depending on the polarity of the specific compounds being separated. A common solvent system for coumarins consists of toluene, ethyl acetate, formic acid, and methanol. japsonline.com After development, the chromatogram is visualized. Coumarins often exhibit fluorescence under UV light (254 nm or 366 nm), appearing as blue, green, or violet zones. bjbms.orgplantsjournal.com The visualization can be enhanced by spraying the plate with reagents such as ethanolic potassium hydroxide (B78521) or NP/PEG, which can intensify the fluorescence. tandfonline.combjbms.org TLC can also be combined with densitometry for the quantitative determination of compounds.
Advanced Structural Characterization and Confirmation
Once this compound has been isolated and purified, its chemical structure must be unequivocally confirmed. This is achieved through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed. tautobiotech.comnih.gov
Detailed Research Findings: The ¹H NMR spectrum provides information on the number and chemical environment of protons. For this compound, this would show signals corresponding to aromatic protons on the coumarin core, protons of the methoxy (B1213986) groups, and protons of the β-D-glucoside moiety. researchgate.net A key signal is the anomeric proton (H-1") of the glucose unit, whose coupling constant (typically J ≈ 7-8 Hz) confirms its β-configuration. nih.gov
The ¹³C NMR spectrum reveals the number of carbon atoms in the molecule and their type (methyl, methylene, methine, or quaternary). vjs.ac.vn DEPT experiments are used to distinguish between these carbon types.
2D NMR experiments establish connectivity. Correlation Spectroscopy (COSY) identifies proton-proton couplings within the same spin system, helping to trace the connections within the coumarin and glucose units separately. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows long-range (2-3 bond) correlations between protons and carbons. nih.gov HMBC is used to definitively place the substituents (hydroxyl and methoxy groups) on the aromatic ring and, most importantly, to confirm the point of attachment of the glucose unit to the aglycone (at position 7) by observing a correlation between the anomeric proton (H-1") and the C-7 of the coumarin core. nih.gov
Table 2: Representative NMR Data for a Coumarin Glycoside Structure
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) | Key HMBC Correlations |
|---|---|---|---|
| 2 | ~161.0 | - | - |
| 3 | ~112.0 | ~6.30 (s) | C-2, C-4, C-4a |
| 4 | ~144.0 | - | - |
| 5 | ~140.0 | - | - |
| 6 | ~110.0 | ~6.80 (s) | C-5, C-7, C-8, C-4a |
| 7 | ~150.0 | - | - |
| 8 | ~130.0 | - | - |
| -OCH₃ | ~56.0 | ~3.90 (s) | Relevant aromatic carbon |
| 1" (Glucose) | ~100.0 | ~5.10 (d, J=7.5) | C-7 |
| 2" (Glucose) | ~74.0 | ~3.50 (m) | - |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and specific substitution patterns. The table illustrates the type of data obtained.
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the mass, and thus the molecular weight, of a molecule. When used in its high-resolution form, it can determine the elemental formula.
High-Resolution Mass Spectrometry (HRMS), typically coupled with an electrospray ionization (ESI) source, is used to determine the exact mass of the parent ion with high accuracy (usually to four or more decimal places). nih.gov This precision allows for the unambiguous determination of the compound's molecular formula. csic.es For this compound, the expected molecular formula is C₁₇H₂₀O₁₁. evitachem.comnih.gov HRMS analysis would confirm this by matching the measured mass of the protonated molecule [M+H]⁺ or another adduct to its calculated theoretical mass.
Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the parent ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural clues. A characteristic fragmentation pattern for a glycoside like this compound is the neutral loss of the sugar moiety. mdpi.com The loss of a glucose unit corresponds to a mass difference of 162.0528 Da. mdpi.com Observing this loss helps to confirm the mass of the aglycone (the non-sugar part), providing further evidence for the proposed structure. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of complex molecules like this compound. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, detailed structural information can be obtained.
In the analysis of glycosides, a common fragmentation pattern observed in MS/MS is the cleavage of the glycosidic bond. ekb.eg This typically results in the neutral loss of the sugar moiety. For this compound, with a molecular formula of C₁₇H₂₀O₁₁, the loss of the glucose residue (C₆H₁₀O₅) corresponds to a neutral loss of 162 Da. evitachem.comresearchgate.net This fragmentation is a key diagnostic marker for identifying the presence of a glucoside.
Further fragmentation of the aglycone portion of the molecule can provide additional structural details. The specific fragmentation pathways are influenced by the collision energy used in the MS/MS experiment. researchgate.net High-resolution mass spectrometry can be employed to determine the elemental composition of the fragment ions, allowing for unambiguous identification. researchgate.net While specific fragmentation data for this compound is not extensively detailed in the provided results, the general principles of flavonoid glycoside fragmentation can be applied. For instance, losses of small neutral molecules like CO and H₂O from the aglycone are common. nih.gov
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
| [M+H]⁺ | [M+H - 162]⁺ | 162 | Loss of glucose moiety |
| [M-H]⁻ | [M-H - 162]⁻ | 162 | Loss of glucose moiety |
This table is based on general fragmentation patterns of flavonoid glycosides and the molecular weight of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which is particularly useful for analyzing compounds with chromophores, such as the flavonoid-like structure of this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
The UV spectrum of flavonoid glycosides typically exhibits two major absorption bands. For this compound, absorption maxima are expected in the ranges characteristic of its core structure. While specific UV data for this compound is not available in the search results, related compounds can provide an indication. For example, a study on Scutellaria baicalensis reported UV maxima for various flavonoids, with bands typically appearing around 225, 287, and 340 nm. asianpubs.org The exact positions of these bands are influenced by the substitution pattern on the aromatic rings.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Band | Wavelength Range (nm) | Associated Electronic Transition |
| Band I | 300 - 380 | B-ring cinnamoyl system |
| Band II | 240 - 280 | A-ring benzoyl system |
This table is based on typical UV-Vis spectra of flavonoids and may not represent the exact values for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of hydroxyl (-OH) groups from both the phenolic and glycosidic parts of the molecule would result in a broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the glucose moiety would appear in the 2850-3000 cm⁻¹ region. libretexts.org
The carbonyl (C=O) group of the pyrone ring is expected to show a strong absorption band in the range of 1650-1750 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations will likely appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the ether linkages and hydroxyl groups would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.orglibretexts.org
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3600 - 3200 | O-H (hydroxyl) | Stretching (broad) |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 3000 - 2850 | C-H (aliphatic) | Stretching |
| 1750 - 1650 | C=O (carbonyl) | Stretching |
| 1600 - 1450 | C=C (aromatic) | Stretching |
| 1300 - 1000 | C-O (ether, alcohol) | Stretching |
This table is based on general IR frequencies for the functional groups present in the molecule.
Synthetic Chemistry and Chemical Modifications
Total Synthesis Approaches for 5-Hydroxyisofraxidin (B1155892) 7-β-D-Glucoside
The total synthesis of this coumarin (B35378) glucoside has not been extensively reported, necessitating a strategic approach that combines the synthesis of the aglycone with a subsequent stereoselective glycosylation.
The logical starting point for the total synthesis of 5-Hydroxyisofraxidin 7-β-D-Glucoside is the retrosynthetic analysis of its aglycone, 5-hydroxyisofraxidin. A plausible retrosynthesis disconnects the coumarin core at the lactone ring and the ether linkages.
A forward synthesis, based on common coumarin synthesis methodologies, could commence from a suitably substituted benzene (B151609) derivative. For instance, a plausible route to isofraxidin (B1672238) (7-hydroxy-6,8-dimethoxycoumarin), a closely related precursor, often starts from commercially available benzaldehyde (B42025) derivatives. mdpi.comnih.gov One common method is the Perkin reaction, involving the condensation of a phenolic aldehyde with an acid anhydride (B1165640) in the presence of its sodium or potassium salt. An alternative is the Knoevenagel condensation, which offers a milder and often more efficient route. mdpi.com
A potential synthetic sequence for a precursor to the target aglycone is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2,4,6-Trihydroxybenzaldehyde | Dimethyl sulfate, K2CO3, Acetone | 2-Hydroxy-4,6-dimethoxybenzaldehyde |
| 2 | 2-Hydroxy-4,6-dimethoxybenzaldehyde | Malonic acid, Piperidine, Pyridine | 6,8-Dimethoxycoumarin-3-carboxylic acid |
| 3 | 6,8-Dimethoxycoumarin-3-carboxylic acid | Copper powder, Quinoline, Heat | 6,8-Dimethoxycoumarin |
| 4 | 6,8-Dimethoxycoumarin | Peroxydisulfuric acid, H2SO4 | 7-Hydroxy-6,8-dimethoxycoumarin (Isofraxidin) |
This table outlines a generalized synthetic pathway to Isofraxidin, a key precursor to the target molecule's aglycone.
The Koenigs-Knorr reaction is a classical method that employs a glycosyl halide (typically a bromide or chloride) as the glycosyl donor and a heavy metal salt (such as silver carbonate or silver oxide) as a promoter. The presence of a participating group, like an acetyl group at the C-2 position of the glucose donor, is crucial for ensuring the formation of the 1,2-trans-glycosidic linkage, which corresponds to the desired β-anomer.
The Schmidt glycosylation, which utilizes a glycosyl trichloroacetimidate (B1259523) donor activated by a Lewis acid (e.g., boron trifluoride etherate or trimethylsilyl (B98337) trifluoromethanesulfonate), is another powerful method. nih.gov This approach often provides high yields and excellent stereoselectivity.
| Glycosylation Method | Glycosyl Donor | Activator/Promoter | Key Features |
| Koenigs-Knorr | Acetobromo-α-D-glucose | Silver(I) carbonate | Classical method, relies on neighboring group participation for β-selectivity. |
| Schmidt Glycosylation | Glucose trichloroacetimidate | Boron trifluoride etherate | High yielding, versatile, and often highly β-selective. |
| Thioglycoside Method | Phenyl-1-thio-β-D-glucopyranoside | N-Iodosuccinimide (NIS), Triflic acid (TfOH) | Stable donors, activated under specific conditions, allowing for orthogonal strategies. |
This table compares common stereoselective glycosylation methods that could be applied to the synthesis of this compound.
Semi-Synthesis and Enzymatic Biotransformation
Given the challenges associated with multi-step chemical synthesis, semi-synthetic and enzymatic approaches offer attractive alternatives for the production of this compound.
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule with high regio- and stereoselectivity. rsc.org This makes them ideal for the glycosylation of complex natural products. A chemoenzymatic approach would involve the chemical synthesis of the 5-hydroxyisofraxidin aglycone, followed by enzymatic glycosylation.
The use of a UDP-glucosyltransferase (UGT) that is specific for the 7-hydroxyl group of coumarins would be the most direct route. rsc.org The reaction would involve incubating the aglycone with the UGT in the presence of the sugar donor, typically uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose).
| Enzyme Type | Substrates | Product | Advantages |
| UDP-glucosyltransferase (UGT) | 5-Hydroxyisofraxidin, UDP-glucose | This compound | High regio- and stereoselectivity, mild reaction conditions. |
This table summarizes the key components of a chemoenzymatic synthesis of this compound using a glycosyltransferase.
Biocatalysis can also be employed to create analogs with modified glycosidic linkages, which may exhibit altered stability or biological activity. For instance, the use of thioglycoligases, which are engineered glycosidases, can facilitate the formation of S-glycosidic bonds. nih.gov These sulfur-linked analogs are often more resistant to enzymatic hydrolysis than their O-glycoside counterparts.
Furthermore, whole-cell biotransformation using plant cell cultures or microorganisms can be utilized for the glycosylation of coumarin precursors. ingentaconnect.comtandfonline.com These systems contain a variety of endogenous glycosyltransferases that can act on exogenously supplied aglycones, sometimes leading to the production of novel glycosides.
Derivatization and Analog Development
The structural framework of this compound offers several opportunities for derivatization to explore structure-activity relationships and develop new analogs with potentially improved properties.
The free hydroxyl groups on the glucose moiety and the 5-hydroxyl group on the coumarin ring are primary targets for modification. Acylation or alkylation of these groups can alter the lipophilicity and bioavailability of the compound. Furthermore, the synthesis of analogs with different sugar units (e.g., galactose, rhamnose) or modifications to the coumarin core (e.g., introduction of different substituents on the aromatic ring) could lead to the discovery of compounds with novel biological activities.
| Derivative Type | Rationale for Development | Potential Synthetic Approach |
| Acylated derivatives | Increased lipophilicity, potential for prodrugs. | Reaction with acid anhydrides or acyl chlorides. |
| Alkylated derivatives | Modulation of solubility and metabolic stability. | Reaction with alkyl halides in the presence of a base. |
| Analogs with different sugar moieties | Investigation of the role of the glycan in biological activity. | Chemoenzymatic synthesis with different UDP-sugars and corresponding glycosyltransferases. |
| Analogs with modified aglycone | Exploration of structure-activity relationships of the coumarin core. | Total synthesis starting from different substituted phenols. |
This table presents potential derivatization strategies and the rationale for the development of analogs of this compound.
Synthesis of Aglycone Derivatives for Structure-Activity Relationship Studies
The aglycone of this compound, which is structurally related to fraxetin, provides a versatile scaffold for chemical modification. Structure-activity relationship (SAR) studies on derivatives of the core coumarin structure are instrumental in identifying the key functional groups responsible for their biological effects.
Research into the synthesis of coumarin derivatives has revealed that modifications at various positions of the coumarin ring can significantly influence their biological activities, including anticancer and antioxidant properties. For instance, studies on daphnetin (B354214), a coumarin structurally similar to the aglycone of the title compound, have shown that the catechol group is a crucial pharmacophore for antioxidant activity. mdpi.com The introduction of an electron-withdrawing hydrophilic group at the C-4 position of daphnetin was found to enhance its antioxidative capacity. mdpi.com
In the context of anticancer activity, SAR studies on 4-methylcoumarin (B1582148) derivatives have demonstrated that 7,8-dihydroxycoumarins bearing alkyl groups at the C-3 position are particularly effective. nih.gov Specifically, a derivative with a long alkyl chain (n-decyl) at the C-3 position exhibited potent cytotoxic effects against various cancer cell lines. nih.gov Furthermore, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin has been shown to enhance its inhibitory activity against Mcl-1, an anti-apoptotic protein often overexpressed in cancer. nih.gov Conversely, methylation of the catechol group in these coumarins led to a significant reduction in their Mcl-1 inhibitory activity, underscoring the importance of the free hydroxyl groups. nih.gov
The synthesis of these derivatives often involves well-established chemical reactions. For example, the Pechmann condensation is a common method for synthesizing coumarins, reacting a phenol (B47542) with a β-ketoester under acidic conditions. mdpi.com The Knoevenagel condensation can also be employed to introduce substituents at the C-3 and C-4 positions. mdpi.com Further modifications, such as the introduction of nitrogen-containing groups, can be achieved through reactions like the Mannich reaction. nih.gov
These findings from related coumarin derivatives provide a roadmap for the synthesis of novel aglycone derivatives of 5-Hydroxyisofraxidin. By systematically modifying the substituents on the coumarin core, it is possible to explore and optimize the therapeutic potential of this class of compounds.
| Compound/Derivative | Modification | Biological Activity | Key Findings |
| 4-Carboxymethyl daphnetin | Introduction of a carboxymethyl group at C-4 | Potent antioxidant | The electron-withdrawing hydrophilic group at C-4 enhanced antioxidant activity. mdpi.com |
| 7,8-Dihydroxy-4-methylcoumarin with C3-n-decyl | Alkyl substitution at C-3 | Potent anticancer | Long alkyl chains at the C-3 position of 7,8-dihydroxycoumarins increase cytotoxicity. nih.gov |
| 4-Trifluoromethyl-6,7-dihydroxycoumarin | Trifluoromethyl group at C-4 | Potent Mcl-1 inhibitor | A hydrophobic, electron-withdrawing group at C-4 enhances Mcl-1 inhibitory activity. nih.gov |
| Methylated 6,7-dihydroxycoumarin | Methylation of the catechol group | Reduced Mcl-1 inhibitory activity | Free hydroxyl groups of the catechol moiety are crucial for Mcl-1 inhibition. nih.gov |
Modifications of the Sugar Moiety and their Impact on Bioactivity
The sugar moiety of glycosylated natural products plays a critical role in their pharmacokinetic and pharmacodynamic properties. Modifications to the β-D-Glucoside of 5-Hydroxyisofraxidin can profoundly influence its solubility, metabolic stability, and interaction with biological targets.
While specific studies on the modification of the sugar moiety of this compound are limited, research on other glycosylated molecules provides valuable insights into the potential impacts of such alterations. Glycosylation is a well-known strategy to enhance the stability and solubility of proteins and peptides. nih.govresearchgate.net For instance, the glycosylation of an antimicrobial peptide, LL-III, was shown to increase its resistance to proteolytic enzymes without compromising its biological activity. nih.gov
In the realm of small molecules, the synthesis of coumarin S-glycosides, where the anomeric oxygen is replaced by sulfur, has been explored. nih.gov These thio-derivatives exhibit altered physicochemical properties, including changes in their fluorescence spectra, which could be harnessed for applications in biological imaging. nih.gov The increased stability of the S-glycosidic bond towards enzymatic and acid/base hydrolysis compared to O-glycosides is another significant advantage. nih.gov
Furthermore, the conjugation of a coumarin moiety to a therapeutic peptide, glucagon-like peptide-1 (GLP-1), has been demonstrated to prolong its in vivo glucose-lowering ability. nih.gov This was attributed to the enhanced binding of the coumarin-peptide conjugate to plasma proteins, thereby increasing its circulatory half-life. nih.gov This highlights the potential of the coumarin glycoside structure to modulate the pharmacokinetic profile of a therapeutic agent.
These examples strongly suggest that modifications to the glucose moiety of this compound could lead to derivatives with improved therapeutic properties. Potential modifications could include:
Alteration of the sugar type: Replacing glucose with other monosaccharides (e.g., rhamnose, xylose) or disaccharides could affect the compound's interaction with specific transporters or enzymes.
Modification of the glycosidic linkage: Changing the stereochemistry of the glycosidic bond (e.g., to α-glucosides) or replacing the oxygen with sulfur (S-glycosides) or carbon (C-glycosides) could enhance stability and alter bioactivity.
Functionalization of the sugar hydroxyl groups: Acylation, alkylation, or sulfation of the hydroxyl groups on the glucose moiety could modulate the compound's lipophilicity and its ability to form hydrogen bonds, thereby influencing its absorption and target binding.
The exploration of these modifications through synthetic chemistry is a promising avenue for the development of novel and more effective therapeutic agents based on the this compound scaffold.
Biological Activities and Mechanistic Investigations in Pre Clinical Models
Antioxidant Activity
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to numerous chronic diseases. 5-Hydroxyisofraxidin (B1155892) 7-β-D-Glucoside has demonstrated notable antioxidant effects through multiple mechanisms.
The direct radical-scavenging activity of a compound is a primary indicator of its antioxidant potential. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While specific IC50 values for 5-Hydroxyisofraxidin 7-β-D-Glucoside are not extensively reported in the currently available literature, the broader class of flavonoid and coumarin (B35378) glycosides to which it belongs is known for significant radical scavenging activity. The ability to donate a hydrogen atom or an electron to neutralize free radicals is a characteristic feature of these phenolic compounds.
Table 1: In Vitro Radical Scavenging Activity of Selected Glycosides (for illustrative purposes)
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| Hesperidin Glucoside | ABTS | 715.43 ± 0.14 | nih.gov |
| Vernonia amygdalina (Methanol Extract) | DPPH | 94.92 | academicjournals.org |
| Vernonia amygdalina (Methanol Extract) | ABTS | 179.8 | academicjournals.org |
This table illustrates the antioxidant capacity of related glycosides and plant extracts to provide context, as specific data for this compound is limited.
Beyond direct radical scavenging, this compound may exert its antioxidant effects by enhancing the body's own defense mechanisms. This involves the upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes play a crucial role in detoxifying harmful ROS. For instance, SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water by CAT and GPx. nih.gov Studies on similar flavonoids suggest that they can increase the expression and activity of these protective enzymes in various cell types, thereby bolstering cellular resilience against oxidative insults. nih.govnih.gov However, specific studies detailing the direct effects of this compound on these enzymatic systems are needed to confirm this mechanism.
Anti-inflammatory Effects
Inflammation is a complex biological response to harmful stimuli and is intricately linked with oxidative stress. This compound has been shown to possess anti-inflammatory properties by interfering with the production of inflammatory mediators and modulating key signaling pathways.
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key players in the inflammatory cascade. Overproduction of these molecules can lead to chronic inflammation and tissue damage. Research indicates that flavonoids and coumarins can suppress the expression and secretion of these cytokines in various cell models, often stimulated with inflammatory agents like lipopolysaccharide (LPS). While specific quantitative data on the inhibition of these cytokines by this compound is limited, the general anti-inflammatory profile of related compounds suggests a similar mechanism of action.
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of critical intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic form.
The MAPK pathway , which includes key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial signaling cascade involved in inflammation. Activation of these kinases leads to the expression of various inflammatory mediators. Some natural compounds have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and ERK. While direct evidence for this compound is still emerging, its structural similarity to other bioactive compounds suggests that it may also target these MAPK signaling components to dampen the inflammatory response.
Neuroprotective Properties
The neuroprotective potential of Calceolarioside A has been investigated in an in vitro model relevant to Alzheimer's disease. nih.gov The study utilized human neuroblastoma SH-SY5Y cells damaged by the amyloid-beta 25-35 (Aβ₂₅₋₃₅) peptide, a key component of the amyloid plaques found in Alzheimer's disease. nih.gov
The results demonstrated that Calceolarioside A confers a protective effect against this Aβ-induced toxicity. nih.gov Treatment with the compound led to a significantly higher survival rate of the SH-SY5Y cells compared to the untreated model cells. nih.gov Atomic force microscopy analysis further revealed that Calceolarioside A helped to preserve cellular morphology and structural parameters, such as cell height and the integrity of cellular branches, which were otherwise compromised by the Aβ peptide. nih.gov
The mechanisms underlying the protective effects of Calceolarioside A appear to involve the modulation of apoptotic pathways and the mitigation of oxidative stress. In a study using H9c2 cardiomyocytes, Calceolarioside A was found to inhibit adriamycin-induced apoptosis, a form of programmed cell death. nih.gov This anti-apoptotic effect was associated with an increase in the expression of the anti-apoptotic protein Bcl-2 and a concurrent inhibition of the pro-apoptotic protein Bax. nih.gov
Furthermore, the compound demonstrated significant antioxidant activity by decreasing the levels of intracellular reactive oxygen species (ROS). nih.gov The generation of ROS is a major contributor to cellular damage and apoptosis. The ability of Calceolarioside A to inhibit cell death in this model was more effective than other known antioxidants. nih.gov These findings, while observed in cardiac cells, suggest that a similar mechanism involving the regulation of apoptotic proteins and reduction of oxidative stress could contribute to its neuroprotective effects. nih.govnih.gov
Based on the reviewed scientific literature, there are no available studies investigating the neuroprotective outcomes of this compound or its synonyms in relevant animal models of neurodegenerative diseases.
Other Investigated Biological Activities (e.g., Anti-proliferative, Cardioprotective)
Research has also explored the utility of this class of compounds in other therapeutic areas, including oncology and cardiovascular protection.
A significant cardioprotective effect of Calceolarioside A has been identified. The compound was shown to protect H9c2 cardiomyocytes from toxicity induced by the chemotherapy drug adriamycin. nih.gov This protection is achieved by inhibiting apoptosis through the regulation of Bcl-2 and Bax proteins and by reducing intracellular reactive oxygen species. nih.gov These results suggest a potential role for Calceolarioside A in mitigating cardiotoxicity in patients undergoing chemotherapy. nih.gov
The anti-proliferative activity of Calceolarioside A has been evaluated against several human cancer cell lines. A recent study investigated its effects on a panel of ovarian cancer cell lines, demonstrating its ability to inhibit cell proliferation with varying potency. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for six different ovarian cancer cell lines. nih.gov A preliminary study also assessed the anti-proliferation properties of Calceolarioside A on prostate cancer cells. nih.gov
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| NIH-OVCAR-3 | 24.42 | nih.gov |
| ES-2 | 13.50 | nih.gov |
| UACC-1598 | 9.31 | nih.gov |
| Hs832.Tc | 14.90 | nih.gov |
| TOV-21G | 20.07 | nih.gov |
| UWB1.289 | 16.18 | nih.gov |
Investigations in Cardiovascular Disease Models (Animal or Cellular)
Currently, there is a lack of specific published research investigating the direct effects of this compound in animal or cellular models of cardiovascular disease. While related flavonoid and isoflavone (B191592) glycosides have been studied for cardioprotective effects, no such data is available for this specific compound.
Enzyme Inhibition Studies
This compound is recognized for its potential anti-inflammatory effects, which may involve the inhibition of pro-inflammatory enzymes. evitachem.com However, detailed studies identifying the specific enzymes inhibited by this compound and the kinetics of such inhibition are not extensively documented in the current scientific literature. General antioxidant activity has been noted, suggesting a potential to scavenge free radicals, which can be enzyme-mediated processes. evitachem.com
Pharmacological Pathways and Molecular Interactions (Excluding Human Pharmacokinetics)
Identification of Potential Biological Targets
Based on its classification as a flavonoid glycoside and general observations, the potential biological targets for this compound are believed to be components of cellular signaling pathways associated with inflammation and cell growth. evitachem.com Its antioxidant properties suggest that it may interact with molecules involved in oxidative stress. evitachem.com
Table 1: Potential Biological Targets
| Target Class | Specific Target/Pathway |
|---|---|
| Inflammatory Pathways | Pro-inflammatory cytokines evitachem.com |
| Oxidative Stress Pathways | Free radicals evitachem.com |
Ligand-Receptor Binding Studies
As of the current body of scientific literature, specific ligand-receptor binding studies for this compound have not been reported.
Enzymatic Interactions and Inhibition Kinetics
While the compound is suggested to have anti-inflammatory and antioxidant activities, which often involve enzymatic interactions, specific data on its inhibition kinetics, such as IC₅₀ or Kᵢ values for particular enzymes, are not available. evitachem.com The hydrolysis of the glycosidic bond under enzymatic conditions to release the aglycone and glucose is a potential reaction, but kinetic details of this process have not been published. evitachem.com
Table 2: Summary of Enzymatic Interaction Data
| Enzyme | Type of Interaction | Kinetic Parameters (IC₅₀, Kᵢ, etc.) |
|---|
Modulation of Cellular Signaling Cascades
This compound may influence various cellular signaling pathways. It is thought to modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines. evitachem.com Furthermore, it may have an impact on signaling cascades that regulate fundamental cellular processes such as cell growth and apoptosis. evitachem.com However, the precise mechanisms and specific signaling molecules affected by this compound have yet to be elucidated in detail.
Metabolism of this compound in Animal Systems
The metabolic fate of this compound in animal systems is a critical area of investigation to understand its bioavailability and the nature of its active forms. As a coumarin glycoside, its metabolism is generally anticipated to follow pathways common to this class of compounds, involving initial hydrolysis of the glycosidic bond followed by phase I and phase II metabolic transformations of the resulting aglycone.
Upon oral administration, it is highly probable that this compound undergoes hydrolysis, primarily mediated by the β-glucosidases present in the gut microbiota. This enzymatic cleavage would release the aglycone, 5-Hydroxyisofraxidin, and a glucose molecule. The liberated aglycone is then available for absorption and subsequent systemic metabolism.
In vivo studies focusing on the aglycone, isofraxidin (B1672238), in rat models have provided valuable insights into its metabolic transformations. Following oral administration, isofraxidin is absorbed and undergoes metabolic changes, leading to the formation of various metabolites that have been detected in plasma.
Detailed research findings from a study utilizing ultra-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) for the analysis of rat plasma after oral administration of isofraxidin have identified key metabolites. The primary metabolic reactions observed were hydroxylation and demethylation.
The identified metabolites of isofraxidin in rat plasma are presented in the table below:
| Metabolite | Metabolic Pathway | Method of Detection |
| 5,6-dihydroxyl-7-methoxycoumarin | Hydroxylation | UPLC-ESI-MS |
| 5-hydroxyl-6,7-dimethoxycoumarin | Demethylation | UPLC-ESI-MS |
These findings indicate that the liver likely plays a significant role in the metabolism of the aglycone. The presence of these metabolites in plasma suggests that after the initial deglycosylation in the gut, 5-Hydroxyisofraxidin is absorbed and then biotransformed by hepatic enzymes, such as cytochrome P450s, which are commonly involved in hydroxylation and demethylation reactions of xenobiotics.
Furthermore, it is a well-established principle that coumarins and their metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. Therefore, it is plausible that this compound, its aglycone, and the phase I metabolites could be further conjugated before elimination from the body, although specific in vivo data for these conjugation products of this compound are not yet available.
Comparative Studies and Structure Activity Relationships
Comparison with Isofraxidin (B1672238) and Related Aglycones
Isofraxidin, the aglycone (the non-sugar component) of 5-Hydroxyisofraxidin (B1155892) 7-β-D-Glucoside, is a hydroxycoumarin with known biological activities. nih.gov The addition of a glucose molecule at the 7-position to form the glucoside can significantly alter its properties.
Research comparing isofraxidin and its glycoside derivatives has revealed differences in their effects. For instance, a study on a related compound, isofraxidin 7-O-(6′-O-p-coumaroyl)-β-glucopyranoside, found it to be a more potent inducer of melanogenesis (pigmentation) than isofraxidin alone. nih.gov This particular derivative significantly increased melanin (B1238610) content and tyrosinase activity in melanocytes, whereas isofraxidin itself did not affect tyrosinase activity. nih.gov These findings suggest that the glycosidic linkage and further substitutions can enhance or modify the biological activity of the parent aglycone.
Interactive Table: Comparison of Isofraxidin and a Glucoside Derivative
| Compound | Effect on Melanin Content | Effect on Tyrosinase Activity |
|---|---|---|
| Isofraxidin | Increased | No effect |
This table illustrates the enhanced pigmentation activity of a glycosylated form of isofraxidin compared to the aglycone.
Comparative Analysis with Other Naturally Occurring Glucosides
To further understand the role of the glucoside moiety, it is insightful to compare 5-Hydroxyisofraxidin 7-β-D-Glucoside with other naturally occurring glucosides like apigenin (B1666066) 7-glucoside and calycosin-7-O-β-D-glucoside.
Apigenin 7-glucoside has demonstrated more potent antifungal and cytotoxic activity against colon cancer cells compared to its aglycone, apigenin. nih.govnih.gov Studies have shown that apigenin 7-glucoside can disrupt the plasma membrane of Candida albicans more rapidly than apigenin. nih.govnih.gov It has also been found to be a more effective inhibitor of cell viability and inducer of apoptosis in HCT116 colon cancer cells, requiring lower concentrations to achieve the same effects as apigenin. nih.govnih.gov Furthermore, apigenin 7-glucoside exhibits significant antioxidant properties, effectively scavenging reactive oxygen species (ROS). abmole.commedchemexpress.com
Similarly, luteolin-7-O-glucoside has been shown to have a more significant inhibitory effect against acetylcholinesterase than its aglycone. mdpi.comresearchgate.net This suggests that for certain biological targets, the presence of the glucose unit can enhance the inhibitory potential of the flavonoid or coumarin (B35378) core.
Influence of the β-D-Glucoside Moiety on Biological Activity and Bioavailability
The attachment of a β-D-glucoside moiety significantly impacts a molecule's physicochemical properties, which in turn influences its biological activity and bioavailability. Glycosylation generally increases water solubility, which can affect how a compound is absorbed and distributed in the body.
The bioavailability of flavonoid and coumarin glucosides versus their aglycones is a complex topic. Some studies suggest that the bioavailability of isoflavones like genistein (B1671435) and daidzein (B1669772) is not significantly different whether they are consumed in their aglycone or glucoside forms. nih.gov However, the metabolic pathways can differ. The glucoside forms may have a longer intestinal transit time, allowing for more extensive metabolism by intestinal bacteria. nih.gov
In the context of coumarins, glycosylation can modulate their interaction with enzymes. For example, coumarin glycosides have been investigated for their ability to inhibit enzymes like α-glucosidase, which is involved in carbohydrate digestion. nih.gov The presence of the sugar moiety can influence the binding affinity to the active sites of these enzymes. nih.govresearchgate.net
Elucidation of Key Structural Features for Enhanced Pharmacological Effects
Key structural elements that influence the pharmacological effects of coumarins and their glucosides include:
The Coumarin Core: The benzene (B151609) ring and the ester bond within the coumarin skeleton are considered minimal structural requirements for certain biological activities, such as germination inhibition. researchgate.netbiorxiv.org
Hydroxyl Groups: The presence and position of hydroxyl groups on the coumarin ring can significantly impact antioxidant activity by enabling the molecule to scavenge free radicals. evitachem.com
The Glucoside Moiety: As discussed, the β-D-glucoside at the 7-position enhances water solubility and can modulate interactions with biological targets, leading to altered or enhanced activity compared to the aglycone. nih.govnih.govnih.gov
Other Substitutions: Additional substitutions on the coumarin ring, such as methoxy (B1213986) groups in the case of isofraxidin, further fine-tune the electronic and steric properties of the molecule, influencing its biological profile. nih.gov
Interactive Table: Key Structural Features and Their Influence
| Structural Feature | Influence on Pharmacological Effects |
|---|---|
| Coumarin Skeleton | Essential for basic biological activity. researchgate.netbiorxiv.org |
| Hydroxyl Groups | Contribute to antioxidant properties. evitachem.com |
| β-D-Glucoside Moiety | Increases solubility and can enhance specific biological activities. nih.govnih.govnih.gov |
Future Directions and Translational Research Potential Excluding Clinical Human Trials
Untapped Biological Activities and Novel Mechanisms
While initial research has identified 5-Hydroxyisofraxidin (B1155892) 7-β-D-Glucoside as having antioxidant and anti-inflammatory properties, a vast potential for other biological activities remains to be explored. evitachem.com Future studies could investigate its role in modulating complex cellular processes that are as yet unexamined. For instance, drawing parallels from other plant-derived flavonoids and phenolics, its effects on pathways like alpha-glucosidase inhibition could be a valuable area of inquiry for metabolic research. nih.gov The compound's influence on various signaling pathways that regulate cell growth and apoptosis has been suggested, but the specific interactions and downstream consequences are not fully elucidated. evitachem.com
The discovery of novel mechanisms of action is a critical future direction. Current knowledge points to general anti-inflammatory and antioxidant effects, but the precise molecular targets are largely unknown. evitachem.com Future research could use target identification and validation studies to uncover specific enzyme or receptor interactions. For example, investigating its interaction with key inflammatory pathways such as the JAK/STAT or NLRP3 inflammasome pathways, which are modulated by other flavonoids like luteolin, could provide a more detailed mechanistic understanding. mdpi.com Elucidating these specific mechanisms is fundamental for translating the compound's potential into targeted therapeutic strategies.
Advancements in Sustainable Production and Extraction Technologies
The transition of a natural product from discovery to application hinges on efficient and sustainable production methods. For coumarin (B35378) glycosides like 5-Hydroxyisofraxidin 7-β-D-Glucoside, which are typically isolated from plant materials, future research must prioritize the development of green and scalable technologies. evitachem.comresearchgate.net Traditional extraction methods often involve toxic solvents and high energy consumption. nih.gov
Modern, sustainable extraction techniques offer significant improvements in efficiency and environmental impact. mdpi.com These "green" methods are highly applicable to coumarin extraction and represent a key area for future optimization. mdpi.commdpi.com
Interactive Table: Advanced Extraction Technologies for Coumarins
| Technology | Principle | Advantages |
|---|---|---|
| Supercritical Fluid Extraction (SFE) | Uses a fluid (e.g., CO₂) above its critical temperature and pressure, giving it liquid-like density and gas-like viscosity for efficient penetration of the plant matrix. mdpi.com | Highly selective, uses non-toxic solvents (like CO₂), and allows for easy solvent removal. Adding a co-solvent like ethanol (B145695) can enhance the extraction of more polar coumarins. mdpi.com |
| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures (e.g., 100 °C) and pressures, which increases their extraction efficiency and speed. nih.gov | Requires lower solvent volumes compared to traditional methods and is highly efficient. Temperature can be optimized to balance yield and prevent degradation of sensitive compounds. mdpi.comnih.gov |
| Ultrasound-Assisted Extraction (UAE) | Utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell walls, enhancing solvent penetration and mass transfer. nih.gov | Reduces extraction time and solvent consumption; operates at lower temperatures, preserving thermolabile compounds. nih.govmdpi.com |
| Enzyme-Assisted Extraction (EAE) | Involves the use of enzymes (e.g., cellulase) to break down the plant cell wall structure, facilitating the release of intracellular compounds. nih.gov | Highly specific and can lead to higher yields. Often used as a pretreatment step before other methods like UAE to improve efficiency. nih.gov |
Beyond extraction, biotechnological production through engineered microorganisms presents a promising frontier for a sustainable supply, removing reliance on plant sources.
Rational Design of Derivatives for Targeted Interventions
The inherent biological activity of this compound can be further optimized through the rational design of new derivatives. The goal of such chemical modification is to enhance potency, selectivity, and pharmacokinetic properties. The existing structure, featuring a flavonoid-like backbone and a glucoside moiety, offers multiple sites for modification. evitachem.com The glycosidic bond can be cleaved through hydrolysis, releasing the aglycone and glucose, a reaction that influences its stability and bioavailability. evitachem.com
Future research can focus on structure-activity relationship (SAR) studies to determine which parts of the molecule are essential for its effects. For example, modifying the hydroxyl groups or the glucoside tail could significantly alter its biological activity. evitachem.com As seen with other natural compounds, creating derivatives through processes like bromination can dramatically enhance specific activities, such as antimicrobial effects. nih.gov The synthesis of a library of derivatives, followed by high-throughput screening, could identify new compounds with superior therapeutic potential for specific diseases.
Integration of Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of how this compound affects biological systems, future research should integrate "omics" technologies. This approach moves beyond a single-target focus to provide a holistic view of the compound's cellular impact.
Transcriptomics: Using techniques like RNA-sequencing, researchers can identify all the genes that are up- or down-regulated in response to the compound, revealing the full scope of affected cellular pathways.
Proteomics: This would identify the specific proteins that the compound or its metabolites bind to, providing direct evidence of its molecular targets and downstream effects.
Metabolomics: By analyzing the changes in small-molecule metabolites, scientists can understand how the compound alters the cell's metabolic state.
Integrating these multi-omics datasets allows for the construction of detailed molecular networks, offering profound insights into the compound's mechanism of action, identifying potential biomarkers for its activity, and predicting possible off-target effects long before any clinical application is considered.
Pre-clinical Development and Pathway to Conceptual Applications in Health Sciences
A robust pre-clinical development program is the essential pathway toward establishing conceptual applications for this compound in health sciences. This involves rigorous testing in advanced in vitro and in vivo models to validate its therapeutic potential.
Future in vitro work should move towards more physiologically relevant systems, such as 3D organoid cultures or multi-cellular co-culture models that mimic human tissues more accurately than traditional 2D cell cultures. These models can provide more predictive data on efficacy and mechanism.
Subsequent in vivo studies in appropriate animal models of disease are necessary to evaluate the compound's performance in a complex, whole-organism environment. These studies would aim to confirm its efficacy and establish its pharmacokinetic and pharmacodynamic profiles. The knowledge gained from mechanistic studies (7.1), sustainable production (7.2), derivative design (7.3), and systems biology (7.4) will all converge in this phase to build a comprehensive pre-clinical data package, forming the scientific foundation for its potential future applications in health.
Q & A
Q. What are the standard methodologies for isolating 5-Hydroxyisofraxidin 7-β-D-Glucoside from plant matrices?
Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like column chromatography with silica gel or Sephadex LH-20. Fraction monitoring via TLC or HPLC is critical for purity assessment. Structural confirmation requires spectroscopic methods (NMR, MS) and comparison with literature data .
Q. How is the structural elucidation of this compound validated?
Use a combination of 1D/2D NMR (e.g., H, C, HSQC, HMBC) to assign glycosidic linkages and aglycone positions. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. Cross-referencing spectral data with structurally similar compounds (e.g., kaempferol glucosides) enhances validation .
Q. What in vitro bioactivity screening protocols are applicable for this compound?
Standard assays include antimicrobial testing via broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria and fungi. Antioxidant activity is measured using DPPH or ABTS radical scavenging assays. Cytotoxicity can be assessed via MTT assays on cell lines .
Q. How do researchers ensure purity and stability during storage?
Purity is verified via HPLC (>95% peak area) and TLC. Stability studies under varying temperatures (4°C, −20°C) and humidity levels are conducted, with periodic reanalysis. Lyophilization is recommended for long-term storage .
Q. What are the key challenges in synthesizing this compound?
Challenges include regioselective glycosylation of the hydroxyl group at position 7 and maintaining stereochemical integrity. Enzymatic glycosylation using UDP-glucosyltransferases or chemical methods (e.g., Koenigs-Knorr reaction) are explored, but yields require optimization .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved?
Contradictions often arise from solvent effects or impurities. Re-run NMR in deuterated DMSO or methanol to compare chemical shifts. Use heteronuclear coupling constants (e.g., in HMBC) to differentiate between isomeric forms. Validate findings with independent synthetic standards .
Q. What experimental designs optimize bioactivity assays for specific pathogens?
Tailor assays to target pathogens (e.g., biofilm-forming Candida spp.) by adjusting inoculum size or culture media. Use checkerboard assays to evaluate synergism with existing antifungals (e.g., fluconazole). Include positive controls (e.g., amphotericin B) and statistical validation of IC values .
Q. How can computational methods enhance structure-activity relationship (SAR) studies?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to microbial enzymes (e.g., CYP51 in fungi). QSAR models correlate substituent effects (e.g., hydroxylation patterns) with bioactivity. Validate predictions with in vitro mutagenesis or enzymatic inhibition assays .
Q. What strategies address low bioavailability in preclinical models?
Employ nanoformulations (liposomes, polymeric nanoparticles) to enhance solubility and absorption. Pharmacokinetic studies in rodents measure C and half-life. Compare oral vs. intravenous administration to assess first-pass metabolism .
Q. How do researchers validate ecological relevance in plant-derived compound studies?
Conduct field studies to quantify natural abundance in host plants (e.g., Dissotis spp.) and environmental stressors affecting biosynthesis. Metabolomic profiling under varying growth conditions (light, soil pH) identifies biosynthetic triggers .
Methodological Notes
- Data Validation : Replicate experiments across independent labs to confirm bioactivity and spectral assignments. Use open-source datasets (e.g., NIST Chemistry WebBook) for cross-validation .
- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, ensuring reproducibility. Deposit raw spectral data in public repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
